molecular formula C13H14N4O3 B7682227 5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide

5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide

Cat. No. B7682227
M. Wt: 274.28 g/mol
InChI Key: WLCNZVCJLDMQRR-UHFFFAOYSA-N
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Description

5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In

Mechanism of Action

DMXAA works by activating the immune system and promoting the production of cytokines, which are signaling molecules that regulate immune responses. Specifically, DMXAA activates the production of interferon-alpha and tumor necrosis factor-alpha, which are cytokines that have anti-tumor activity. These cytokines can induce apoptosis, or programmed cell death, in tumor cells and promote the recruitment of immune cells to the tumor site.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It can induce the production of cytokines, as mentioned above, and can also increase the expression of genes involved in immune responses. DMXAA can also increase the production of reactive oxygen species, which are molecules that can damage cells and promote cell death. In addition, DMXAA can inhibit the growth of blood vessels, which can help to starve tumors of nutrients and promote tumor cell death.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a promising candidate for cancer treatment. DMXAA is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using DMXAA in lab experiments. For example, DMXAA has been shown to have variable efficacy depending on the tumor type and the dose used. In addition, DMXAA can cause toxicity in normal tissues, which can limit its use in clinical settings.

Future Directions

There are several future directions for research on DMXAA. One area of interest is in understanding the mechanisms of resistance to DMXAA, as some tumors have been shown to be resistant to the drug. Another area of interest is in developing combination therapies that can enhance the anti-tumor activity of DMXAA. Additionally, there is ongoing research on developing new analogs of DMXAA that may have improved efficacy and reduced toxicity. Overall, DMXAA remains a promising candidate for cancer treatment, and future research may help to further optimize its use in clinical settings.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 2,5-dicarbethoxy-4-bromopyridine with 3,5-dimethyl-4-isocyanatomethyl-1,2-oxazole in the presence of a base. This reaction yields DMXAA as a white solid, which can be purified through recrystallization. The synthesis of DMXAA has been optimized to improve yield and purity, and several modifications have been made to the original method.

Scientific Research Applications

DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients to the tumor. By disrupting the tumor vasculature, DMXAA can inhibit tumor growth and promote tumor cell death.

properties

IUPAC Name

5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-7-10(8(2)20-17-7)6-16-13(19)9-3-4-11(12(14)18)15-5-9/h3-5H,6H2,1-2H3,(H2,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCNZVCJLDMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=CN=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide

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